molecular formula C10H6F3NO B13092716 4-Acetyl-3-(trifluoromethyl)benzonitrile

4-Acetyl-3-(trifluoromethyl)benzonitrile

Cat. No.: B13092716
M. Wt: 213.16 g/mol
InChI Key: DFUHGQSQJFZBNH-UHFFFAOYSA-N
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Description

4-Acetyl-3-(trifluoromethyl)benzonitrile is an organic compound with the molecular formula C10H6F3NO It is a derivative of benzonitrile, where the benzene ring is substituted with an acetyl group at the fourth position and a trifluoromethyl group at the third position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Acetyl-3-(trifluoromethyl)benzonitrile typically involves multiple steps. One common method starts with the nitration of ortho-fluoro benzotrifluoride to produce 3-trifluoromethyl-4-fluoroaniline. This intermediate is then subjected to bromination and diazotization to yield 3-fluoro-4-trifluoromethyl bromobenzene. Finally, the bromine is replaced with a cyano group to form 3-fluoro-4-trifluoromethyl benzonitrile .

Industrial Production Methods

Industrial production methods for this compound often involve similar synthetic routes but are optimized for higher yields and cost-effectiveness. The process generally requires drying and inert gas protection to minimize side reactions and improve product yield .

Chemical Reactions Analysis

Types of Reactions

4-Acetyl-3-(trifluoromethyl)benzonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding acids or ketones.

    Reduction: Reduction reactions can convert the nitrile group to an amine.

    Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield 4-acetyl-3-(trifluoromethyl)benzoic acid, while reduction can produce 4-acetyl-3-(trifluoromethyl)benzylamine.

Scientific Research Applications

4-Acetyl-3-(trifluoromethyl)benzonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Acetyl-3-(trifluoromethyl)benzonitrile involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic pockets in proteins and enzymes. This interaction can modulate the activity of these biological molecules, leading to various effects .

Comparison with Similar Compounds

Similar Compounds

    3-(Trifluoromethyl)benzonitrile: Similar in structure but lacks the acetyl group.

    4-(Trifluoromethyl)benzonitrile: Similar but without the acetyl group at the fourth position.

    4-Acetylbenzonitrile: Lacks the trifluoromethyl group.

Uniqueness

4-Acetyl-3-(trifluoromethyl)benzonitrile is unique due to the presence of both the acetyl and trifluoromethyl groups, which confer distinct chemical and physical properties. These groups can influence the compound’s reactivity, stability, and interactions with other molecules, making it valuable for various applications .

Properties

Molecular Formula

C10H6F3NO

Molecular Weight

213.16 g/mol

IUPAC Name

4-acetyl-3-(trifluoromethyl)benzonitrile

InChI

InChI=1S/C10H6F3NO/c1-6(15)8-3-2-7(5-14)4-9(8)10(11,12)13/h2-4H,1H3

InChI Key

DFUHGQSQJFZBNH-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=C(C=C(C=C1)C#N)C(F)(F)F

Origin of Product

United States

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